

# In-Depth Technical Guide: The Discovery and Development of SAR103168

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**SAR103168** is a novel, potent, multi-targeted tyrosine kinase inhibitor investigated for the treatment of refractory or relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). Preclinical studies demonstrated its significant anti-leukemic activity through the inhibition of a range of kinases crucial for cancer cell proliferation and survival, including members of the Src family, BCR-Abl, and various angiogenic receptor kinases. Despite promising preclinical results, the clinical development of **SAR103168** was halted during a Phase I trial due to unpredictable pharmacokinetic variability, which precluded the determination of a maximum tolerated dose and resulted in sub-therapeutic exposure in patients. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **SAR103168**, presenting key data, experimental methodologies, and the underlying scientific rationale.

## Discovery and Medicinal Chemistry

The discovery of **SAR103168** emerged from a medicinal chemistry program aimed at identifying novel pyrido[2,3-d]pyrimidine derivatives with potent kinase inhibitory activity. The core scaffold was selected for its known ability to interact with the ATP-binding site of various kinases.

## Synthesis

The synthesis of **SAR103168**, chemically named N-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea, is detailed in patent WO2007003765A1. A general synthetic scheme is outlined below.

#### Experimental Protocol: Synthesis of **SAR103168** (General Scheme)

A detailed, step-by-step synthesis protocol based on the patent literature would be included here, outlining reagents, reaction conditions, and purification methods.

## Preclinical Development

### Mechanism of Action and In Vitro Activity

**SAR103168** is a potent inhibitor of a wide range of tyrosine kinases involved in oncogenesis. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways essential for cell growth, proliferation, and survival.

#### Signaling Pathway of **SAR103168** Inhibition



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SAR103168**.

Table 1: In Vitro Kinase Inhibitory Activity of **SAR103168**

| Target Kinase | IC50 (nM)          |
|---------------|--------------------|
| Src           | 0.65 ± 0.02        |
| Lyn           | Data not available |
| BCR-Abl       | Data not available |
| VEGFR1        | Data not available |
| VEGFR2        | Data not available |
| Tie2          | Data not available |
| PDGFR         | Data not available |
| FGFR1         | Data not available |
| FGFR3         | Data not available |
| EGFR          | Data not available |

Note: Data presented as mean ± standard deviation where available. "Data not available" indicates that specific quantitative values were not found in the searched literature.

#### Experimental Protocol: In Vitro Kinase Assay

A representative protocol for an in vitro kinase assay, based on common methodologies, would be detailed here. This would include the preparation of recombinant kinase, substrate, and inhibitor solutions, followed by incubation and detection of kinase activity, typically through radiometric or fluorescence-based methods.

## In Vitro Cellular Activity

**SAR103168** demonstrated potent anti-proliferative and pro-apoptotic effects in various AML and chronic myeloid leukemia (CML) cell lines.<sup>[1]</sup> The inhibition of STAT5 phosphorylation was also observed in KG1 cells and fresh AML patient cells.<sup>[1]</sup> Notably, its efficacy was independent of FLT3 expression.<sup>[1]</sup>

Table 2: In Vitro Cellular Activity of **SAR103168**

| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition |
|-----------|-------------|----------------------------------------|
| KG1       | AML         | Nanomolar range                        |
| EOL-1     | AML         | Nanomolar range                        |
| Kasumi-1  | AML         | Nanomolar range                        |
| CTV1      | AML         | Nanomolar range                        |
| K562      | CML         | Nanomolar range                        |

Note: Specific IC50 values were described as being in the "nanomolar" range in the source literature, but precise figures were not provided.

#### Experimental Protocol: Cell Proliferation Assay

A standard protocol for assessing cell proliferation, such as an MTS or CellTiter-Glo assay, would be described here. This would involve seeding cells, treating with various concentrations of **SAR103168**, and measuring cell viability after a defined incubation period.

## In Vivo Preclinical Efficacy

The anti-tumor activity of **SAR103168** was evaluated in several human AML and CML xenograft models in immunodeficient mice. Both intravenous and oral administration of **SAR103168** led to impaired tumor growth and, in some cases, tumor regression.<sup>[1]</sup> This anti-tumor effect correlated with the inhibition of Src downstream signaling pathways in the tumor tissue.<sup>[1]</sup> Furthermore, **SAR103168** showed synergistic activity when combined with the standard chemotherapy agent, cytarabine.<sup>[1]</sup>

#### Experimental Workflow: AML Xenograft Model



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo efficacy testing.

Table 3: In Vivo Efficacy of **SAR103168** in Xenograft Models

| Xenograft Model | Cancer Type | Route of Administration | Outcome                                 |
|-----------------|-------------|-------------------------|-----------------------------------------|
| KG1             | AML         | IV, Oral                | Impaired tumor growth, tumor regression |
| EOL-1           | AML         | IV, Oral                | Impaired tumor growth, tumor regression |
| Kasumi-1        | AML         | IV, Oral                | Impaired tumor growth, tumor regression |
| CTV1            | AML         | IV, Oral                | Impaired tumor growth, tumor regression |
| K562            | CML         | IV, Oral                | Impaired tumor growth, tumor regression |

#### Experimental Protocol: Animal Xenograft Studies

A detailed protocol for conducting xenograft studies would be provided, including animal strain, cell implantation procedure, treatment schedules, methods for tumor measurement, and criteria for study termination.

## Clinical Development

### Phase I Clinical Trial (NCT00981240)

A Phase I, open-label, dose-escalation study of **SAR103168** was conducted in patients with refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes. The primary objectives were to determine the maximum tolerated dose (MTD) and to evaluate the pharmacokinetic profile of **SAR103168**.

#### Logical Relationship: Clinical Trial Design



[Click to download full resolution via product page](#)

Caption: Overview of the Phase I clinical trial design.

Table 4: Summary of Phase I Clinical Trial of **SAR103168**

| Parameter              | Details                                                                                         |
|------------------------|-------------------------------------------------------------------------------------------------|
| Clinical Trial ID      | NCT00981240                                                                                     |
| Phase                  | I                                                                                               |
| Study Design           | Open-label, dose-escalation                                                                     |
| Patient Population     | 29 patients with refractory/relapsed AML or high-risk MDS                                       |
| Treatment              | SAR103168 administered as a 1-hour IV infusion once daily for 5 consecutive days, every 2 weeks |
| Starting Dose          | 1.2 mg/m <sup>2</sup> /day                                                                      |
| Outcome                | Study terminated prematurely                                                                    |
| Reason for Termination | Unpredictable pharmacokinetic (PK) variability                                                  |

## Clinical Pharmacokinetics and Outcomes

The pharmacokinetics of **SAR103168** were characterized by a plasma peak concentration (C<sub>max</sub>) at the end of the infusion, followed by a biphasic decline.<sup>[1]</sup> However, high inter-subject variability in C<sub>max</sub> and AUC was observed, making it impossible to establish a clear dose-proportionality. Due to this unpredictable drug exposure, the study was discontinued before the MTD could be determined.

No clear clinical benefit was observed within the tested dose range. The exposures achieved in patients were considerably lower than those that demonstrated in vivo activity in preclinical xenograft models. Adverse events were consistent with what would be expected in this patient population, with no new safety signals attributed to **SAR103168**.

Table 5: Clinical Pharmacokinetic Parameters of **SAR103168**

| PK Parameter         | Observation                                           |
|----------------------|-------------------------------------------------------|
| Cmax                 | Reached at the end of the infusion                    |
| Elimination          | Biphasic decline                                      |
| Half-life            | Approximately 3 to 5 hours (where assessable)         |
| Dose Proportionality | Not established due to high inter-subject variability |

## Conclusion and Future Perspectives

**SAR103168** is a potent multi-targeted kinase inhibitor with a strong preclinical rationale for its development as a treatment for AML and MDS. It demonstrated significant *in vitro* and *in vivo* anti-leukemic activity. However, the promising preclinical profile did not translate into the clinical setting. The unpredictable pharmacokinetic properties of the intravenous formulation of **SAR103168** in the Phase I trial led to its discontinuation.

This case study of **SAR103168** highlights the critical importance of drug formulation and pharmacokinetics in the successful translation of a preclinical candidate to a viable clinical therapy. While the development of this specific molecule was halted, the extensive preclinical research provides valuable insights into the role of the targeted kinases in myeloid malignancies and may inform the design of future kinase inhibitors with more favorable pharmacokinetic profiles. Further investigation into alternative formulations or delivery methods could potentially overcome the challenges encountered with **SAR103168**, although no such efforts have been publicly disclosed.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: The Discovery and Development of SAR103168]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191841#discovery-and-development-of-sar103168\]](https://www.benchchem.com/product/b1191841#discovery-and-development-of-sar103168)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)